molecular formula C8H12N2O2S2 B8678003 Ethyl 3-[(2-amino-1,3-thiazol-5-YL)sulfanyl]propanoate CAS No. 859525-05-6

Ethyl 3-[(2-amino-1,3-thiazol-5-YL)sulfanyl]propanoate

Cat. No. B8678003
M. Wt: 232.3 g/mol
InChI Key: WRINLEMDTGKJHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07884210B2

Procedure details

5-Bromo-2-aminothiazole (25 g, 96 mmol) in DMF (150 mL) was added K2CO3 (26.5 g, 192 mmol) and the mixture was purged with N2 for 5 min. The mixture was cooled to 0° C. on an ice bath before 3-mercaptopropionic acid ethyl ester (12.9 g, 96 mmol) was added dropwise over the course of 30 min. The reaction mixture was stirred for 16 hours before water (400 mL) was added. The aqueous mixture was extracted with Et2O (1×500 mL, 2×250 mL). The combined organic phases was washed with saturated NH4Cl (3×150 mL), dried (MgSO4). The solvent was removed in vacuo to give a dark residue which was purified by column chromatography (SiO2, EtOAc-heptane (1:1)). The solvent was removed in vacuo to give 11 g (49%) of the desired compound.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
26.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three
Yield
49%

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:6][C:5]([NH2:7])=[N:4][CH:3]=1.C([O-])([O-])=O.[K+].[K+].[CH2:14]([O:16][C:17](=[O:21])[CH2:18][CH2:19][SH:20])[CH3:15].O>CN(C=O)C>[CH2:14]([O:16][C:17](=[O:21])[CH2:18][CH2:19][S:20][C:2]1[S:6][C:5]([NH2:7])=[N:4][CH:3]=1)[CH3:15] |f:1.2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
BrC1=CN=C(S1)N
Name
Quantity
26.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
12.9 g
Type
reactant
Smiles
C(C)OC(CCS)=O
Step Three
Name
Quantity
400 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was purged with N2 for 5 min
Duration
5 min
ADDITION
Type
ADDITION
Details
was added dropwise over the course of 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with Et2O (1×500 mL, 2×250 mL)
WASH
Type
WASH
Details
The combined organic phases was washed with saturated NH4Cl (3×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a dark residue which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (SiO2, EtOAc-heptane (1:1))
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CCSC1=CN=C(S1)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 49.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.